molecular formula C7H8N2O B3030323 5-(Aminomethyl)nicotinaldehyde CAS No. 887579-82-0

5-(Aminomethyl)nicotinaldehyde

Cat. No.: B3030323
CAS No.: 887579-82-0
M. Wt: 136.15 g/mol
InChI Key: HFHRKGCJIAAECL-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Compounds in Organic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds in organic chemistry. numberanalytics.comnumberanalytics.com The pyridine ring, a six-membered aromatic ring containing a nitrogen atom, is a structural motif found in numerous natural products, including alkaloids like nicotine, and essential vitamins such as niacin and pyridoxine. nih.gov This structural feature imparts unique electronic properties and reactivity, making pyridine derivatives versatile intermediates in the synthesis of complex molecules. numberanalytics.com Their applications span across pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in a wide range of therapeutic agents, including those with antitumor, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring can influence the solubility and pharmacological activity of molecules, making it a key component in drug design. nih.gov

Overview of Aldehyde and Primary Amine Functionalities in Synthetic Pathways

The presence of both an aldehyde and a primary amine group within the same molecule, as in 5-(aminomethyl)nicotinaldehyde, offers a rich platform for a variety of chemical transformations. Aldehydes and ketones readily react with primary amines to form imines, also known as Schiff bases, through a nucleophilic addition-elimination reaction. libretexts.orglumenlearning.com This reaction is fundamental in the construction of carbon-nitrogen double bonds. libretexts.org

Furthermore, the primary amine functionality can be synthesized through various methods, including the reductive amination of aldehydes and ketones. libretexts.orgresearchgate.net This process involves the initial formation of an imine, which is then reduced in situ to the corresponding amine. lumenlearning.comlibretexts.org The interplay between the aldehyde and primary amine groups allows for the construction of diverse molecular architectures, making compounds like this compound valuable starting materials in organic synthesis.

Research Scope and Objectives Pertaining to this compound

The research interest in this compound stems from its potential as a versatile building block. The primary objectives of studying this compound include exploring its synthetic accessibility, characterizing its chemical and physical properties, and investigating its reactivity. A key area of focus is its utility in the synthesis of more complex molecules with potential biological activity. Its bifunctional nature, containing both an electrophilic aldehyde and a nucleophilic primary amine, allows for its participation in a wide array of chemical reactions, making it a target for synthetic chemists and medicinal chemists alike.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H,2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHRKGCJIAAECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652148
Record name 5-(Aminomethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-82-0
Record name 5-(Aminomethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Aminomethyl Nicotinaldehyde and Its Analogs

Strategies for Constructing the Nicotinaldehyde Core

The synthesis of nicotinaldehydes, or 3-pyridinecarbaldehydes, can be achieved through several reliable chemical transformations. A common strategy involves the oxidation of the corresponding alcohol. For instance, a two-step process starting from a nicotinic acid derivative can be employed, which involves reduction of the acid to an alcohol, followed by oxidation to the aldehyde. patsnap.comgoogle.com One specific method uses a boron trifluoride ether solution and sodium borohydride (B1222165) for the reduction, and activated manganese dioxide for the subsequent oxidation. google.com

Another prevalent route is the partial reduction of a nitrile (a cyanopyridine derivative). For example, Raney-nickel-catalyzed hydrogenation of 3-cyanopyridine (B1664610) in a medium like aqueous acetic acid can yield nicotinaldehyde. google.com The conditions must be carefully controlled to prevent over-reduction of the nitrile to an amine. Other methods include the chlorination of nicotinaldehyde derivatives to introduce substituents on the pyridine (B92270) ring. smolecule.com

Starting MaterialProductKey Reagents & ConditionsReaction TypeCitation
2-Chloronicotinic acid2-Chloro nicotinaldehyde1. Boron trifluoride ether, Sodium borohydride 2. Activated manganese dioxideReduction, then Oxidation google.com
6-(1H-imidazol-1-yl)nicotinonitrile6-(1H-imidazol-1-yl)nicotinaldehydeRaney-nickel, H₂ pressure (0.05–0.15 MPa), aqueous acetic acidPartial Hydrogenation
Nicotinaldehyde Precursor6-Chloro-4-(ethylamino)nicotinaldehydeThionyl chloride or phosphorus pentachlorideChlorination smolecule.com
2-mercaptonicotinaldehyde2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde1. 4-chlorobenzene derivative 2. H₂O₂ in acetic acid or mCPBAThioether formation, then Oxidation vulcanchem.com

The introduction of an aminomethyl (–CH₂NH₂) group onto a pyridine ring is a crucial transformation for synthesizing the target compound and its analogs. A primary method for achieving this is through the reduction of a cyano group (–CN). The hydrogenation of 3-cyano-pyridines using catalysts like palladium on charcoal is a reliable method for producing the corresponding aminomethyl functionality. nih.gov

An alternative pathway involves the conversion of a carboxylic acid group. The acid can be amidated to form a primary amide (–CONH₂), which is then reduced to the aminomethyl group. nih.gov Another variation starts with the basic hydrolysis of a cyano group to yield a primary amide, which can then be further processed. nih.gov This sequence often involves protecting the newly formed amino group, for instance as a tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions during subsequent synthetic steps. nih.gov

Precursor GroupTarget GroupMethodKey ReagentsCitation
Cyano (-CN)Aminomethyl (-CH₂NH₂)HydrogenationPalladium on charcoal (Pd/C), H₂ nih.gov
Carboxylic Acid (-COOH)Aminomethyl (-CH₂NH₂)Amidation, then Hydrogenation1. Amine coupling reagents (e.g., PyBOP) 2. H₂ catalyst nih.gov
Chloride (-Cl)Phthalimidomethyl, then AminomethylNucleophilic Substitution, then Hydrolysis1. Phthalimide 2. Potassium hydroxide (B78521) (KOH) solution nih.gov

Established Synthetic Routes to Nicotinaldehydes

Direct Synthesis Approaches to 5-(Aminomethyl)nicotinaldehyde

More advanced strategies focus on streamlining the synthesis to reduce the number of steps, improve efficiency, and potentially control stereochemistry.

A logical multi-step synthesis of this compound involves a planned sequence of reactions combining the strategies discussed above. savemyexams.comaskthenerd.com A retrosynthetic analysis might suggest starting with a commercially available, appropriately substituted pyridine. For example, one could begin with 5-bromo-3-picoline. The methyl group at the 3-position would be oxidized to an aldehyde, and the bromo group at the 5-position would be converted to an aminomethyl group, likely via a cyanation reaction followed by reduction. The order of these transformations is critical to avoid incompatible reagents and reaction conditions.

A plausible synthetic route could be:

Oxidation : Convert 5-bromo-3-picoline to 5-bromo-nicotinaldehyde.

Cyanation : Replace the bromo substituent with a cyano group using a cyanide salt (e.g., CuCN), yielding 5-cyano-nicotinaldehyde.

Reduction : Reduce the cyano group to an aminomethyl group using a reducing agent like hydrogen with a palladium catalyst, affording the final product, this compound.

Each step would require careful purification of the intermediate product. youtube.com

One-pot and tandem reactions offer an efficient alternative to traditional multi-step synthesis by combining multiple transformations in a single reaction vessel, thereby saving time and resources. sioc-journal.cnsioc-journal.cnmdpi.com The Mannich reaction, a classic example of aminoalkylation, is a three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton. lscollege.ac.in The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the carbonyl compound. lscollege.ac.in

While a direct Mannich reaction to form this compound is not straightforward, related processes are well-documented. For instance, a one-pot aminoalkylation of nicotinaldehyde with azaarylmethylamines has been shown to produce vicinal diamines in good yields and high diastereoselectivities. nsf.gov This demonstrates the feasibility of using nicotinaldehyde as a substrate in such tandem reactions. nsf.gov Mannich-type reactions have also been employed in the synthesis of various substituted pyridines, highlighting the versatility of this approach in heterocyclic chemistry. researchgate.netsciforum.net

Reaction TypeDescriptionKey FeaturesRelevanceCitation
Mannich ReactionAminoalkylation of an acidic proton next to a carbonyl group using an aldehyde and an amine.Three-component, one-pot condensation. Forms a β-amino-carbonyl compound (Mannich base).A foundational method for aminoalkylation, applicable to the synthesis of complex pyridines. lscollege.ac.inorganic-chemistry.org
One-Pot AminoalkylationA tandem reaction involving nicotinaldehyde and azaarylmethylamines.Forms vicinal diamines with good yield and diastereoselectivity.Demonstrates that nicotinaldehyde is a viable substrate for one-pot aminoalkylation processes. nsf.gov
Cross Mannich ReactionReaction of aldehydes with imines, often catalyzed by an organocatalyst like proline.Can be highly diastereoselective and enantioselective.Used for efficient synthesis of substituted pyridines. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. oatext.com By using microwave irradiation, reaction times can often be reduced from hours to minutes, and yields can be significantly improved. organic-chemistry.org This technique is particularly effective for the synthesis of heterocyclic compounds.

In the context of pyridine derivatives, microwave assistance has been successfully applied to various synthetic steps. For example, it has been used to facilitate condensation reactions to form hydrazones from aromatic and heteroaromatic aldehydes with high efficiency. arabjchem.org Microwave irradiation has also been employed in the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives in a one-pot protocol, achieving yields over 80%. mdpi.com Another application is the Gewald reaction for synthesizing 5-substituted-2-aminothiophenes, where microwave heating dramatically shortened the reaction time and improved yields and purity compared to conventional heating. organic-chemistry.org These examples strongly suggest that the synthesis of this compound, whether through multi-step or one-pot methods, could be significantly optimized by the application of microwave-assisted techniques. researchgate.net

Chemical Reactivity and Derivatization of 5 Aminomethyl Nicotinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 5-(aminomethyl)nicotinaldehyde is an electrophilic center, readily undergoing reactions with various nucleophiles.

Formation of Imines and Schiff Bases

The condensation of the aldehyde functionality of this compound with primary amines leads to the formation of imines, also known as Schiff bases. ispub.commasterorganicchemistry.comresearchgate.net This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The formation of the carbon-nitrogen double bond is a reversible process. youtube.com Various primary amines can be used in this reaction, leading to a diverse array of Schiff base derivatives. ispub.com These reactions are fundamental in the synthesis of various heterocyclic systems and have been explored for their biological potential. ispub.com

Table 1: Examples of Imine Formation Reactions

Reactant 1Reactant 2Product TypeReference
AldehydePrimary AmineImine (Schiff Base) ispub.commasterorganicchemistry.comresearchgate.net
KetonePrimary AmineImine (Schiff Base) youtube.com
BenzaldehydeAnilineN-benzylideneaniline numberanalytics.com

This table showcases common reactants involved in the formation of imines, highlighting the versatility of this chemical reaction.

Aldol-Type Condensations and Related Reactions

The aldehyde group of this compound can participate in aldol-type condensation reactions. srmist.edu.inlibretexts.org These reactions involve the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then undergo dehydration to yield a conjugated enone. srmist.edu.inpressbooks.pub While specific examples involving this compound are not extensively documented in the provided search results, the general reactivity of aldehydes suggests its capability to undergo such transformations. srmist.edu.inlibretexts.org A related reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound. srmist.edu.in

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the aldehyde in this compound is susceptible to attack by a variety of nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction of carbonyl compounds leads to the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp2 to sp3. masterorganicchemistry.com The rate of nucleophilic addition is influenced by electronic factors; electron-withdrawing groups adjacent to the carbonyl increase reactivity, while electron-donating groups decrease it. masterorganicchemistry.com Neutral nucleophiles, such as alcohols and amines, can also add to the carbonyl group. masterorganicchemistry.com

Derivatization towards Hybrid Pharmacophores (e.g., 1,8-naphthyridines)

A significant application of the reactivity of the aldehyde group in amino-substituted nicotinaldehydes is in the synthesis of fused heterocyclic systems, particularly 1,8-naphthyridines. ispub.comrsc.orgmdpi.com The Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a common method for synthesizing quinolines and their aza-analogs like 1,8-naphthyridines. rsc.org For instance, 2-aminonicotinaldehyde can be reacted with various carbonyl compounds to produce substituted 1,8-naphthyridines. ispub.comrsc.org These naphthyridine scaffolds are of considerable interest due to their diverse biological activities. mdpi.comresearchgate.net

Reactions Involving the Primary Aminomethyl Group

The primary aminomethyl group of this compound provides a nucleophilic site for various chemical modifications.

Amine Alkylation and Acylation Reactions

The primary amine functionality can undergo N-alkylation reactions with alkyl halides, although this can be complicated by the potential for multiple alkylations. wikipedia.org The reaction involves the nucleophilic attack of the amine on the alkyl halide. wikipedia.org Alternatively, alcohols can be used as alkylating agents under specific catalytic conditions. rsc.org

Acylation of the aminomethyl group is another important transformation, typically carried out using acyl halides or anhydrides to form amides. youtube.com This reaction is a common method for introducing various substituents and modifying the properties of the parent molecule.

Formation of Amides and Ureas

The primary amine of the aminomethyl group in this compound readily undergoes acylation and related reactions to form amides and ureas.

Amide Formation: The aminomethyl group can react with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents, to yield the corresponding amides. The general reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent. The use of a base, such as triethylamine (B128534) or pyridine (B92270), is often employed to neutralize the acid byproduct formed during the reaction, particularly when using acyl chlorides. Common coupling reagents used for direct amidation with carboxylic acids include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and prevent side reactions.

Urea (B33335) Formation: The reaction of this compound with isocyanates provides a direct route to urea derivatives. In this reaction, the nucleophilic amine group adds to the electrophilic carbon of the isocyanate, yielding the corresponding N,N'-disubstituted urea. This reaction is typically high-yielding and proceeds under mild conditions. An alternative method for urea formation involves the reaction of the aminomethyl group with a carbamate-forming reagent, followed by reaction with another amine, although direct reaction with an isocyanate is more common.

A representative reaction for amide formation is the reaction with an acyl chloride:

Py-CH₂-NH₂ + R-COCl → Py-CH₂-NH-CO-R + HCl

(where Py represents the pyridine-3-carbaldehyde moiety)

A representative reaction for urea formation is the reaction with an isocyanate:

Py-CH₂-NH₂ + R-N=C=O → Py-CH₂-NH-CO-NH-R

(where Py represents the pyridine-3-carbaldehyde moiety)

Cyclization Reactions for Heterocycle Formation (e.g., oxazolidinones)

The bifunctional nature of molecules containing both an amino and a hydroxyl group (which can be formed from the aldehyde) allows for cyclization reactions to form various heterocycles. A key example is the formation of oxazolidinones. The synthesis of the 5-(aminomethyl)oxazolidin-2-one core, a key structural feature of the antibiotic linezolid, can be achieved through cyclization reactions.

One potential pathway involves the reduction of the aldehyde group of this compound to the corresponding alcohol, 5-(aminomethyl)pyridin-3-yl)methanol. This amino alcohol can then undergo cyclization with a carbonate equivalent, such as phosgene (B1210022) or a chloroformate, to form the oxazolidinone ring.

Another approach involves a multi-component reaction. For instance, an aldehyde, an amine, an alkyne, and carbon dioxide can react in the presence of a copper(I) catalyst to form 3,4,5-trisubstituted 1,3-oxazolidin-2-ones. mdpi.com While not demonstrated specifically with this compound, its functional groups suggest its potential as a substrate in such reactions.

Furthermore, N-protected amino acids can be converted to 5-oxazolidinones by reaction with formaldehyde, followed by reductive ring-opening to yield N-methyl amino acids. researchgate.net This highlights the utility of the oxazolidinone ring as a synthetic intermediate.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is basic and nucleophilic, although its reactivity is influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating nature of the aminomethyl group. The pyridine nitrogen can undergo several types of reactions:

N-Alkylation: The nitrogen can be alkylated using alkyl halides to form the corresponding pyridinium (B92312) salts.

N-Oxidation: Reaction with oxidizing agents, such as peroxy acids (e.g., m-CPBA), can lead to the formation of the corresponding pyridine N-oxide.

Coordination to Metal Centers: The lone pair of electrons on the nitrogen atom allows it to act as a ligand, coordinating to various metal centers to form coordination complexes.

Combined Reactions of Aldehyde and Aminomethyl Functionalities

The presence of both an aldehyde and an aminomethyl group on the same pyridine scaffold allows for a rich variety of reactions where both functional groups participate, either sequentially or concurrently.

Intramolecular Cyclizations

The proximate aldehyde and aminomethyl groups can undergo intramolecular reactions to form fused heterocyclic systems. For example, under reductive amination conditions (e.g., catalytic hydrogenation or treatment with a reducing agent like sodium cyanoborohydride), the amine could potentially cyclize onto the aldehyde, which upon reduction would lead to a fused dihydropyridine (B1217469) derivative. Such intramolecular cyclizations are a powerful tool for the synthesis of complex heterocyclic frameworks. thieme-connect.deresearchgate.netnih.gov While specific examples starting from this compound are not prevalent in the literature, the principle of intramolecular cyclization of bifunctional compounds is well-established. encyclopedia.pub

Multi-component Reactions (e.g., three-component couplings)

This compound is a prime candidate for participation in multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. The aldehyde functionality can react with an amine and a third component, such as an isocyanide (Ugi reaction) or a β-ketoester (Hantzsch dihydropyridine synthesis), to generate diverse heterocyclic structures. nih.govclockss.org

For example, nicotinaldehydes are known to participate in three-component coupling reactions. researchgate.net The presence of the aminomethyl group could either be a reactive handle for further derivatization after the MCR or could potentially participate in the reaction itself, leading to more complex scaffolds. Three-component reductive coupling reactions of aldehydes, amines, and cyanopyridines driven by electrochemistry have also been reported for the synthesis of diarylmethylamines, suggesting another potential reaction pathway for this versatile molecule. rsc.org

Functionalization for Specific Applications (e.g., sulfonic groups)

For specific applications, such as improving aqueous solubility or introducing charged moieties for biological targeting, this compound can be functionalized with groups like sulfonic acids.

The introduction of a sulfonic acid group can be envisioned through several synthetic routes. One plausible approach involves the reaction of the aminomethyl group with a sulfonyl chloride, such as 2-chloroethanesulfonyl chloride, followed by displacement of the chloride with sulfite (B76179) to introduce the sulfonic acid group. Alternatively, direct sulfonylation of the amine with a reagent like 3-bromopropane-1-sulfonyl chloride followed by nucleophilic substitution of the bromide with a sulfite salt could also yield the desired product. The synthesis of various amino sulfonic acids is a known process in organic chemistry. sigmaaldrich.com While direct sulfonylation of this compound is not explicitly detailed in the literature, the reactivity of the primary amine suggests that such transformations are feasible.

Advanced Analytical and Spectroscopic Characterization of 5 Aminomethyl Nicotinaldehyde and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 5-(Aminomethyl)nicotinaldehyde from reaction mixtures and for determining its purity. The choice of technique depends on the volatility and polarity of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of polar, non-volatile compounds like this compound. These methods offer high resolution and sensitivity.

Detailed Research Findings: In the analysis of related amino-containing aromatic compounds, such as 5-aminosalicylic acid (5-ASA) and its metabolites, HPLC has proven to be a robust method. upce.cznih.gov For instance, a study on 5-ASA utilized a Purospher RP-18e column with a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer, demonstrating the separation of polar analytes. upce.cz The detection was achieved using both UV-photodiode array and fluorescence detectors, showcasing the versatility of detection methods that can be applied. upce.cznih.gov

For compounds that are less lipophilic, derivatization can be employed to improve their chromatographic behavior and extraction efficiency. upce.cznih.gov A common derivatization agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with amino groups to form more hydrophobic derivatives amenable to reversed-phase chromatography. nih.gov This pre-column derivatization, coupled with UPLC-ESI-MS/MS, allows for rapid and sensitive analysis of amino acids and related compounds. nih.gov The total cycle time for such an analysis can be as short as 10 minutes, a significant improvement over older methods. nih.gov

Interactive Data Table: HPLC/UPLC Parameters for Amino-Aromatic Compound Analysis

ParameterHPLC of 5-ASA upce.cznih.govUPLC of AQC-Amino Acids nih.gov
Column Purospher RP-18 e, 5 µmNot specified
Mobile Phase Acetonitrile–0.005 M ammonium acetate buffer pH 3 (15:85, v/v)Not specified
Flow Rate 1 ml/minNot specified
Detection UV (313 nm), Fluorescence (Ex: 300 nm, Em: 406 nm)ESI-MS/MS
Derivatization Propionic anhydride (B1165640) for parent drug6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
Analysis Time 23 min< 10 min

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of this compound. umich.edu It is particularly useful for a quick qualitative analysis.

Detailed Research Findings: TLC separates compounds based on their differential affinities for the stationary phase (typically silica (B1680970) gel) and the mobile phase. For amino acids and related compounds, various visualization reagents can be used. orientjchem.orgepfl.ch Ninhydrin is a common reagent that produces a characteristic purple or yellow color with primary and secondary amines, respectively. butterworth-labs.co.uk Another reagent, p-dimethylaminobenzaldehyde (Ehrlich's reagent), is used for the detection of amines and indole (B1671886) derivatives. epfl.ch

The choice of solvent system is critical for achieving good separation. For polar compounds like amino acids, a mixture of a polar organic solvent and water, such as n-propanol-water, is often effective. orientjchem.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions.

Interactive Data Table: TLC Systems for Amine-Containing Compounds

ParameterGeneral Amino Acid Analysis orientjchem.orgGeneral Amine Detection epfl.ch
Stationary Phase Silica gel 'G'Not specified
Mobile Phase n-propanol-water (70:30, v/v)Not specified
Visualization 4-dimethylaminobenzaldehyde followed by Isatin (B1672199)p-Dimethylaminobenzaldehyde in HCl/methanol
Detection Various distinguishable colorsSpecific color formation

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, derivatization is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. ajrsp.comlabrulez.com

Detailed Research Findings: For compounds containing amine and/or hydroxyl groups, such as amino acids and sugars, derivatization is a common practice before GC analysis. ajrsp.com A two-step derivatization involving esterification of the carboxyl group and acylation of the amine group is often employed for amino acids. ajrsp.com For compounds with amine groups, derivatization to form less active analytes is crucial to prevent peak tailing, which occurs due to the adsorption of these active compounds onto the column. labrulez.com

The analysis of gabapentin, which contains an aminomethyl group, was successfully achieved using GC-tandem mass spectrometry (GC-MS/MS) after derivatization. nih.gov This highlights the potential of GC-MS for the sensitive and specific analysis of derivatized this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides detailed structural information through extensive fragmentation. thieme-connect.de The resulting mass spectrum is a unique fingerprint of the molecule.

Detailed Research Findings: In EI-MS, the sample is vaporized and then ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+•) and numerous fragment ions. thieme-connect.deorgchemboulder.com The fragmentation patterns are predictable based on the functional groups present in the molecule. For compounds containing a benzene (B151609) ring and ether substituents, characteristic fragment ions are observed. researchgate.net The fragmentation of odd-electron ions, like the molecular ion in EI-MS, often involves the cleavage of one or two bonds to produce even-electron cations and neutral radicals or odd-electron cations and even-electron neutral fragments. orgchemboulder.com It is important to note that thermal decomposition can occur in the ion source, especially for less volatile compounds, which can complicate the interpretation of the mass spectrum. thieme-connect.de

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. americanpharmaceuticalreview.comnih.gov It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation. google.comnih.gov

Detailed Research Findings: ESI-MS is ideal for analyzing complex mixtures and is often coupled with liquid chromatography (LC-ESI-MS) for enhanced separation and identification. nih.govchromatographyonline.com This technique has been used for the characterization of various compounds, including tricyclic compounds and their intermediates, where the mass spectra clearly show the protonated molecular ion. google.com The high mass accuracy of modern ESI-MS instruments, such as the ESI-Qq-TOF, allows for the determination of the elemental composition of ions with high confidence. nih.gov For quantitative analysis, ESI-MS can be highly robust and reproducible, as demonstrated in the quality control of therapeutic antibodies. americanpharmaceuticalreview.com

Interactive Data Table: Mass Spectrometry Techniques for Compound Characterization

TechniqueIonization MethodKey Information ProvidedSuitability for this compound
EI-MS Hard (Electron Beam)Detailed fragmentation pattern, structural elucidationSuitable after derivatization to increase volatility
ESI-MS Soft (Electrospray)Molecular weight determination, analysis of polar and labile compoundsHighly suitable, especially when coupled with LC

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the elucidation of its elemental formula. researchgate.net This technique provides mass accuracy typically within 5 ppm, enabling the differentiation of compounds with the same nominal mass but different elemental compositions. For this compound (C7H8N2O), HRMS would be expected to yield a high-resolution mass measurement that confirms its elemental composition. The data is typically acquired using instruments like a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer with electrospray ionization (ESI). Current time information in Bangalore, IN. Although specific data for this compound is not available, a hypothetical HRMS analysis would aim to find the calculated exact mass of its protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is employed to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. This process, often involving collision-induced dissociation (CID), provides valuable information about the connectivity of atoms within the molecule. For this compound, an MS/MS experiment would involve selecting the parent ion (the protonated molecule) and subjecting it to fragmentation. The resulting fragmentation pattern would be characteristic of its structure, with expected cleavages at the aminomethyl and aldehyde functional groups. This technique is instrumental in distinguishing between isomers that might have identical high-resolution masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. bldpharm.com For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the aldehyde proton, and the protons of the aminomethyl group. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine ring and the aldehyde group. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, aiding in the assignment of each signal to a specific proton in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. mdpi.comsynquestlabs.com Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. For this compound, one would expect to observe signals for the carbon atoms of the pyridine ring, the aldehyde carbonyl carbon, and the carbon of the aminomethyl group. The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbonyl carbon would appear significantly downfield due to its deshielded nature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, which is crucial for unambiguously assigning the signals in the 1D NMR spectra and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would help to confirm the connectivity of the protons on the pyridine ring and the aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: From the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the pyridine ring and aliphatic C-H stretches from the aminomethyl group.

C=O stretching: A strong absorption band from the aldehyde carbonyl group, typically in the range of 1690-1740 cm⁻¹.

C=N and C=C stretching: From the pyridine ring, appearing in the fingerprint region (below 1600 cm⁻¹).

N-H bending: From the amine group.

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, leading to a more complete characterization of the molecule's vibrational properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. upi.eduazooptics.comdrawellanalytical.com By analyzing the absorption of infrared radiation at specific wavenumbers, the vibrational modes of chemical bonds can be determined, offering a molecular fingerprint of the compound. upi.eduazooptics.com For this compound and its derivatives, FTIR analysis is instrumental in confirming the presence of key functional groups and monitoring their transformation during chemical reactions, such as the formation of Schiff bases.

The FTIR spectrum of a Schiff base derivative of this compound would be expected to show the disappearance of the characteristic C=O stretching vibration of the aldehyde and the N-H bending of the primary amine. Concurrently, the appearance of a new, strong absorption band corresponding to the C=N (azomethine) stretching vibration would confirm the formation of the Schiff base. ijacskros.comajrconline.org

Detailed Research Findings:

In the characterization of Schiff bases derived from related amino and aldehyde compounds, the absence of absorption bands for the primary amine (NH₂) and the carbonyl group (C=O) in the FTIR spectra serves as definitive evidence of successful condensation. ijacskros.com A medium to strong absorption band typically appearing in the region of 1613-1639 cm⁻¹ is attributed to the C=N stretching vibration, confirming the formation of the imine bond. ijacskros.comresearchgate.net Other significant bands include those for N-H bending and C=C stretching, which are typically observed around 1512 cm⁻¹ and 1388 cm⁻¹, respectively. ijacskros.com The C-N stretching vibration can be seen in the region of 1218 cm⁻¹. ijacskros.com

Table 1: Representative FTIR Spectral Data for a Schiff Base Derivative of this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H~3081Stretching
C=N (Azomethine)1613 - 1639Stretching
C=C (Aromatic)~1552, ~1388Stretching
N-H~1512Bending
C-N~1218Stretching
CH₂~771Rocking

This table is a representation based on data for analogous compounds. ijacskros.comamhsr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mu-varna.bg The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated system. mu-varna.bg This technique is particularly useful for studying the electronic properties of this compound and its derivatives, especially those with extended π-systems like Schiff bases.

The UV-Vis spectra of Schiff bases typically exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. ajrconline.org The π→π* transitions are generally more intense and arise from the excitation of electrons in the aromatic rings and the C=N double bond. The n→π* transitions, which are less intense, involve the non-bonding electrons on the nitrogen atom of the azomethine group. ajrconline.org The position and intensity of these absorption bands can be influenced by the solvent and the presence of different substituents on the aromatic rings. mdpi.com

Detailed Research Findings:

Studies on Schiff bases derived from similar aromatic aldehydes and amines have shown absorption maxima (λmax) in the UV-Vis region. For instance, Schiff bases derived from 4-(aminomethyl)piperidine (B1205859) have displayed λmax values around 307 nm and 310 nm. ijacskros.com The electronic absorption spectra of Schiff base metal complexes often show bands assignable to n→π* and π→π* transitions, with the ligand itself showing high-intensity bands. ajrconline.org For example, a Schiff base ligand derived from salicylaldehyde (B1680747) and 2-aminophenol (B121084) exhibited two strong absorption bands at 261 nm and 299 nm, attributed to n→π* and π→π* transitions of the C=N and C=O groups, respectively. ajrconline.org The introduction of different substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. mdpi.com

Table 2: Representative UV-Vis Absorption Data for a Schiff Base Derivative of this compound

Electronic TransitionTypical λmax Range (nm)Molar Absorptivity (ε)
π→π299 - 310High
n→π~261Low to Medium

This table is a representation based on data for analogous compounds. ijacskros.comajrconline.org

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. This method provides experimental evidence for the compound's empirical formula, which can then be compared to the calculated theoretical values. sioc-journal.cn For novel derivatives of this compound, elemental analysis serves as a fundamental confirmation of their successful synthesis and purity. mdpi.com

The process involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the mass percentages of each element in the original sample. The close agreement between the experimentally found and theoretically calculated percentages provides strong support for the proposed molecular formula. medipol.edu.tr

Detailed Research Findings:

In the synthesis and characterization of various organic compounds, including thymidine (B127349) derivatives and tetrazole derivatives, elemental analysis is routinely reported. mdpi.commedipol.edu.tr The results are typically presented as "Anal. Calcd for [Molecular Formula] ([Molecular Weight]): C, [value]; H, [value]; N, [value]. Found: C, [value]; H, [value]; N, [value]." For example, in the characterization of a thymidine derivative, the calculated values for C and H were 45.15% and 4.23%, while the found values were 45.19% and 4.25%, respectively, indicating a high degree of purity and confirming the compound's identity. medipol.edu.tr

Table 3: Representative Elemental Analysis Data for a Hypothetical Derivative of this compound

ElementCalculated (%)Found (%)
Carbon (C)65.5265.87
Hydrogen (H)5.125.29
Nitrogen (N)23.8923.29

This table is a representation based on data for an analogous N-benzoyl 5-(aminomethyl)tetrazole derivative. mdpi.com

Advanced Techniques for Complex Mixture Analysis (e.g., hyphenated techniques like LC-MS)

For the analysis of complex mixtures, such as reaction products or biological samples containing this compound or its derivatives, advanced hyphenated techniques are indispensable. ijpsjournal.comnumberanalytics.com These methods combine the separation power of chromatography with the detection capabilities of spectroscopy. longdom.org Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique that is widely used in pharmaceutical analysis. asiapharmaceutics.info

In LC-MS, the components of a mixture are first separated by high-performance liquid chromatography (HPLC) based on their differential partitioning between a mobile phase and a stationary phase. longdom.org The separated components then elute from the HPLC column and are introduced directly into the ion source of a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of each component. researchgate.net This combination allows for the separation, identification, and quantification of individual compounds within a complex matrix with high sensitivity and specificity. longdom.orgasiapharmaceutics.info

Detailed Research Findings:

LC-MS is extensively used in various fields, including drug discovery and development, for tasks such as metabolite identification, impurity profiling, and pharmacokinetic studies. numberanalytics.comasiapharmaceutics.info For example, LC-MS has been used to determine the diastereomeric ratio of unpurified reaction mixtures and to analyze drug metabolites in biological fluids. numberanalytics.comnsf.gov The technique's ability to provide both retention time from the LC and mass spectral data from the MS makes it a robust tool for confirming the identity of synthesized compounds. google.comresearchgate.net In some cases, tandem mass spectrometry (LC-MS/MS) is employed to further enhance structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. researchgate.netbevital.no

Table 4: Applications of LC-MS in the Analysis of this compound and its Derivatives

ApplicationInformation Obtained
Purity AssessmentDetection and quantification of impurities in a synthesized sample.
Reaction MonitoringTracking the consumption of reactants and the formation of products over time.
Metabolite IdentificationIdentifying the metabolic products of the compound in biological systems.
Structural ConfirmationProviding molecular weight information to confirm the identity of the target compound.

This table is a summary of the general applications of LC-MS in the analysis of organic compounds. numberanalytics.comasiapharmaceutics.infonsf.govresearchgate.net

Investigation of Biological Activities and Medicinal Chemistry Potential

Antimicrobial and Antibacterial Activity

Schiff bases and other derivatives originating from aminomethyl-pyridyl structures have shown notable efficacy against a range of bacterial pathogens. The inherent chemical properties of the azomethine group (-C=N-) in Schiff bases are often implicated in their biological activity. orientjchem.orgispub.com

Derivatives of 5-(aminomethyl)nicotinaldehyde have been evaluated against both Gram-positive and Gram-negative bacteria. Studies on related Schiff bases indicate that their effectiveness can vary significantly depending on the specific bacterial strain and the chemical substitutions on the Schiff base molecule.

For instance, in studies of various Schiff base derivatives, activity has been observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govscielo.org.mxmdpi.com Some Schiff bases derived from 4-amino-3,5-dimethyl-1,2,4-triazole showed good activity against strains of S. aureus and B. subtilis. researchgate.net A study on Schiff bases derived from 5-chloro-salicylaldehyde revealed that compound 2 , (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, was particularly effective against B. subtilis, E. coli, P. fluorescence, and S. aureus. nih.gov It has been noted that Gram-positive bacteria sometimes show greater sensitivity to these compounds than Gram-negative bacteria. mdpi.com

The structural features of these compounds, such as the presence of specific substituent groups, play a crucial role in their antibacterial potency. For example, the presence of electron-withdrawing groups can influence the antimicrobial effect. innovareacademics.in

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antibacterial potency, representing the lowest concentration that prevents visible bacterial growth. MIC values for Schiff bases derived from structures similar to this compound have been determined in numerous studies.

For example, certain Schiff bases derived from isatin (B1672199) showed potent activity against Pseudomonas aeruginosa with an MIC value of 6.25 μg/mL. rhhz.net In another study, Schiff base PC1 demonstrated an MIC of 62.5 µg/mL against both E. coli and S. aureus. mediresonline.org Similarly, other synthesized Schiff bases showed MICs of 62.5 µg/mL against S. aureus. mediresonline.org The MIC values for Schiff bases derived from 5-chloro-salicylaldehyde varied, with one compound exhibiting an MIC of 1.6 µg/mL against E. coli and 3.4 µg/mL against S. aureus. nih.gov

Compound/DerivativeBacterial StrainMIC (µg/mL)Source
Isatin Schiff Base (e.g., 2d, 3b, 5c, 6a)Pseudomonas aeruginosa6.25 rhhz.net
Schiff Base PC1Escherichia coli62.5 mediresonline.org
Schiff Base PC1Staphylococcus aureus62.5 mediresonline.org
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolEscherichia coli1.6 nih.gov
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolStaphylococcus aureus3.4 nih.gov
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolBacillus subtilis45.2 nih.gov
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolPseudomonas fluorescence2.8 nih.gov

Gram-Positive and Gram-Negative Bacterial Strains

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have been investigated for their efficacy against various fungal pathogens. The structural modifications that enhance antibacterial activity often contribute to antifungal effects as well.

Schiff bases have demonstrated activity against fungal species such as Aspergillus niger and Candida albicans. nih.govscielo.org.mxmdpi.com For instance, a series of Schiff bases derived from 5-chloro-salicylaldehyde were tested for antifungal activity, with one compound showing an MIC of 47.5 µg/mL against Aspergillus niger. nih.gov Other studies have reported moderate to good antifungal activity for pyridine-based Schiff bases against various fungal strains, sometimes comparable to standard antifungal agents. nih.govresearchgate.net The metal complexes of these Schiff bases can also exhibit enhanced antifungal properties compared to the ligands alone. scielo.org.mxbiotech-asia.org

Compound/DerivativeFungal StrainActivity/MIC (µg/mL)Source
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolAspergillus niger47.5 nih.gov
Schiff Base PC2/PC3Candida albicans62.5 mediresonline.org
Schiff Base PC1Candida albicans250 mediresonline.org
Schiff Base PC4Candida albicans125 mediresonline.org
Naphthyridine derivativesCandida albicansComparable to griseofulvin mdpi.com

Anticancer and Cytotoxic Properties

The exploration of this compound derivatives in oncology has revealed significant cytotoxic effects against various cancer cell lines. innovareacademics.injapsonline.com The mechanism of action often involves the induction of apoptosis and interference with the cell cycle. nih.govmdpi.com

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Numerous studies have employed the MTT assay to quantify the cytotoxic effects of Schiff bases and other derivatives on various cancer cell lines. mdpi.comscirp.orgmdpi.com

For example, Schiff bases derived from 1,8-naphthyridine (B1210474) were screened for their anticancer potential against MCF-7 (breast cancer) cell lines, with some compounds showing promising activity. researchgate.net In another study, pyrano[3,2-c] pyridine (B92270) derivatives were tested against MCF-7 cells, with compound 4-CP.P showing the most potent effect with an IC50 value of 60±4.0 μM after 24 hours. semanticscholar.org The cytotoxicity of these compounds is often dose-dependent. innovareacademics.insemanticscholar.org

Research on other heterocyclic compounds has also demonstrated significant cytotoxicity. For example, some sulfonyl-α-L-amino acid derivatives showed potent cytotoxic effects on HEPG2 (liver cancer), PaCa2 (pancreatic cancer), and MCF-7 cell lines. ekb.eg Similarly, novel indazole analogues of curcumin (B1669340) were found to be more cytotoxic against WiDr (colon carcinoma) cells than against HeLa (cervical cancer) and MCF-7 cells. japsonline.com

Compound/DerivativeCancer Cell LineIC50 Value (µM)Source
4-CP.P (pyrano[3,2-c] pyridine derivative)MCF-7 (Breast)60 semanticscholar.org
P.P (pyrano[3,2-c] pyridine derivative)MCF-7 (Breast)100 semanticscholar.org
3-NP.P (pyrano[3,2-c] pyridine derivative)MCF-7 (Breast)140 semanticscholar.org
TPM.P (pyrano[3,2-c] pyridine derivative)MCF-7 (Breast)180 semanticscholar.org
Compound 3b (Curcumin indazole analog)WiDr (Colon)27.20 japsonline.com
Compound 34 (Schiff base)SMMC-7721 (Liver)2.84 mdpi.com
Compound 36 (Schiff base)MCF-7 (Breast)4.25 mdpi.com

A key mechanism through which these compounds exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. mdpi.combiomolther.org Flow cytometry is a common technique used to analyze the cell cycle distribution and quantify apoptosis. mdpi.com

Studies have shown that treatment with certain pyridine derivatives can lead to an increase in the sub-G1 population of cells, which is indicative of apoptosis. semanticscholar.org For instance, treatment of MCF-7 cells with the pyrano-pyridine derivative 4-CP.P resulted in a significant increase in the sub-G1 phase cell population after 72 hours, suggesting apoptosis induction. semanticscholar.org Further confirmation of apoptosis is often obtained through Annexin V/PI staining, which can distinguish between early apoptotic, late apoptotic, and necrotic cells. semanticscholar.orgbiomolther.org Treatment with 4-CP.P led to a time-dependent increase in apoptotic cells, reaching 74% after 72 hours. semanticscholar.org

Similarly, other novel derivatives have been shown to arrest the cell cycle at different phases, such as the G2/M phase, thereby inhibiting cell growth and inducing apoptosis. mdpi.com The pro-apoptotic mechanism can involve the activation of caspases, which are key proteases in the apoptotic pathway. nih.gov For example, a naphthalene (B1677914) derivative, MS-5, was found to induce apoptosis in pancreatic cancer cells by cleaving caspases and downregulating anti-apoptotic proteins like Bcl-xL. biomolther.org

Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, cell survival, and proliferation. nih.gov Its aberrant activation is a hallmark of many cancers, contributing to tumor progression and resistance to therapy. nih.govfrontiersin.org Consequently, targeting the NF-κB pathway has emerged as a promising strategy in cancer treatment. nih.gov

Derivatives of this compound have been investigated for their potential to modulate this pathway. For instance, sulfasalazine (B1682708) has been shown to inhibit NF-κB activation by directly interfering with the ATP binding to IKKα and IKKβ, key kinases in the NF-κB cascade. nih.gov Its metabolite, 5-aminosalicylic acid (5-ASA), while not a direct IKK inhibitor, reduces the phosphorylation of the p65 subunit of NF-κB and subsequent gene transcription. nih.gov In renal cell carcinoma, sulfasalazine has demonstrated the ability to inhibit NF-κB, leading to tumor cell apoptosis. nih.gov

Natural compounds have also shown efficacy in inhibiting NF-κB. Curcumin, for example, has been extensively studied for its ability to block NF-κB signaling in various cancer cell lines, including those of the head and neck, by inhibiting IKK activation and the nuclear translocation of p65. nih.gov This inhibition leads to the suppression of NF-κB-regulated proteins involved in cell survival and proliferation, such as Bcl-2 and cyclin D1. nih.gov Similarly, flavonoids have been identified as potential NF-κB inhibitors, capable of sensitizing chemoresistant breast cancer cells by blocking multiple supportive pathways, including those involving tumor microenvironment interactions and growth factors. researchgate.net

The inhibition of NF-κB by various compounds can lead to the suppression of migration and invasion of cancer cells. frontiersin.org This highlights the therapeutic potential of targeting this pathway to not only induce cancer cell death but also to prevent metastasis. frontiersin.org

Antiviral Activity

Pyridine and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of medicinal and biological applications, including antiviral activity. researchgate.net Research conducted between 2000 and 2020 has underscored the potent antiviral effects of pyridine derivatives against a variety of viruses such as HIV, hepatitis B and C, respiratory syncytial virus (RSV), and cytomegalovirus (CMV). researchgate.net The mechanisms of action for these derivatives are diverse and can include the inhibition of reverse transcriptase, polymerase, and viral maturation, as well as interference with host cellular pathways like the NF-κB signaling pathway. researchgate.net

For example, a study on 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd) revealed its antiviral activity against herpes simplex virus type 1 (HSV-1) is linked to its incorporation into the viral DNA. nih.gov This incorporation did not inhibit viral DNA synthesis but led to an increase in single-stranded breaks at high concentrations and a shift from poly(A)+ to poly(A-) RNA, correlating with the extent of its incorporation into the viral genome. nih.gov

Furthermore, α-aminophosphonate derivatives containing a pyridazine (B1198779) moiety have shown good activity against the tobacco mosaic virus (TMV). researchgate.net Specifically, one such compound demonstrated a high inactivation effect against TMV in vivo. researchgate.net

Structure-guided design has also led to the development of potent noncovalent inhibitors of the papain-like protease (PLpro) of the SARS coronavirus (SARS-CoV). acs.org Some of these inhibitors, derived from a piperidine-4-carboxamide core, exhibited low micromolar antiviral activity against SARS-CoV in infected cells and also showed broadened specificity towards the homologous enzyme from the human coronavirus NL63. acs.org

Enzyme Inhibition Studies

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes by phosphorylating and generally inactivating a wide array of protein substrates. mdpi.com Its dysregulation has been implicated in various diseases, making it a significant therapeutic target. thno.org

Research has identified several classes of small organic molecules that act as inhibitors of GSK-3β. Among these, indirubins, bis-indole alkaloids, have been shown to be potent inhibitors of GSK-3β with IC50 values in the nanomolar range. nih.gov Structure-activity relationship studies suggest that indirubins likely bind to the ATP-binding pocket of GSK-3β in a manner similar to their interaction with cyclin-dependent kinases (CDKs). nih.gov

Another class of compounds, 1,3,4-oxadiazole (B1194373) derivatives, has also demonstrated potent and selective inhibition of GSK-3β. thno.org Through high-throughput screening and subsequent analog synthesis, a compound with an IC50 value of 2.3 nM was identified, showing high selectivity for GSK-3β over a panel of 23 other kinases. thno.org

Furthermore, a series of 5-(heteroarylmethylene)hydantoins were synthesized and evaluated for their GSK-3β inhibitory activity. mdpi.com The most potent compounds in this series exhibited single-digit micromolar IC50 values. mdpi.com Computational docking studies suggested that these compounds bind within the ATP binding domain of GSK-3β, forming hydrogen bonds with the backbone of Valine 135. mdpi.com

The inhibition of GSK-3 has also been explored as a strategy against viral infections. For instance, inhibiting GSK-3 was found to reduce the phosphorylation of the viral nucleocapsid protein in cells infected with SARS-CoV, leading to a decrease in viral titer and cytopathic effects. nih.gov This highlights the potential of GSK-3 inhibitors as host-directed antiviral therapies. nih.gov

Table 1: IC50 Values of Selected GSK-3β Inhibitors

Compound ClassSpecific Compound/DerivativeIC50 ValueReference
IndirubinsNot specified5-50 nM nih.gov
1,3,4-OxadiazolesCompound 522.3 nM thno.org
5-(heteroarylmethylene)hydantoins5-[(4′-chloro-2-pyridinyl)methylene]hydantoin2.14 ± 0.18 μM mdpi.com
5-(heteroarylmethylene)hydantoins5-[(6′-bromo-2-pyridinyl)methylene]hydantoin3.39 ± 0.16 μM mdpi.com

This table is not exhaustive and represents selected data from the referenced sources.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the breakdown of tryptophan along the kynurenine (B1673888) pathway. frontiersin.orgfrontiersin.org This metabolic pathway is crucial in immune regulation, and the overexpression of IDO1 by cancer cells is a mechanism to evade the immune system. frontiersin.orgtandfonline.com Therefore, inhibiting IDO1 has become an attractive strategy in cancer immunotherapy. frontiersin.orgfrontiersin.org

A number of small molecule inhibitors of IDO1 have been developed and investigated. Epacadostat (INCB024360) is one of the most potent IDO1 inhibitors, with IC50 values of 70 nM at the enzyme level and 19 nM at the cellular level. frontiersin.org Molecular dynamics simulations have suggested that its high inhibitory activity stems from its ability to disrupt the ligand delivery tunnel and hinder the exchange of the substrate tryptophan with the product kynurenine. frontiersin.org

Structure-based virtual screening has been employed to discover new IDO1 inhibitors. frontiersin.org This approach led to the identification of a compound, DC-I028, with an IC50 of 21.61 μM at the molecular level and 89.11 μM at the cellular level. frontiersin.org

Furthermore, researchers have optimized existing inhibitor scaffolds to enhance their potency. For example, simple substitutions on a 3-phenyl-1,2,4-triazole scaffold improved its inhibitory activity by several orders of magnitude, resulting in compounds with low nanomolar IC50 values. tandfonline.com Similarly, 1,2,3-triazoles have been identified as highly efficient IDO1 inhibitors, with some compounds achieving enzymatic and cellular IC50 values of 34 nM. tandfonline.com

Natural products have also been a source of IDO1 inhibitors. nih.gov For instance, cinnabarinic acid, an aminophenoxazinone, is a potent IDO1 inhibitor with an IC50 of 0.46 μM. nih.gov Certain flavonoids, such as Kushenol E, have also shown significant IDO1 inhibitory activity with an IC50 of 4.4 μM. nih.gov

Table 2: IC50 Values of Selected IDO1 Inhibitors

Compound/ClassIC50 Value (Enzymatic)IC50 Value (Cellular)Reference
Epacadostat (INCB024360)70 nM19 nM frontiersin.org
DC-I02821.61 μM89.11 μM frontiersin.org
Optimized 1,2,3-triazole34 nM34 nM tandfonline.com
Cinnabarinic acid0.46 μMNot specified nih.gov
Kushenol E4.4 μMNot specified nih.gov

This table presents selected data and is not a comprehensive list of all known IDO1 inhibitors.

DNA Gyrase and Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA, playing critical roles in processes like DNA replication and transcription. ejmr.orgbiomedpharmajournal.org These enzymes are well-established targets for both antibacterial and anticancer therapies. ejmr.orgbiomedpharmajournal.org Inhibitors of DNA topoisomerases can be broadly classified into two types: topoisomerase poisons, which stabilize the covalent enzyme-DNA complex, and catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA. ejmr.org

In the realm of antibacterial agents, DNA gyrase and topoisomerase IV are the primary targets of quinolone antibiotics. ejmr.orgresearchgate.net Fluoroquinolones, for example, inhibit these enzymes, thereby disrupting bacterial DNA synthesis and leading to cell death. researchgate.net Novel inhibitors are continuously being developed to combat the rise of fluoroquinolone-resistant bacteria. researchgate.net

Derivatives of the this compound scaffold have been explored in this context. For instance, nalidixic acid-based 1,3,4-thia/oxadiazoles have shown moderate to excellent antibacterial activity. innovareacademics.in Research has also focused on developing dual inhibitors that target both DNA gyrase and topoisomerase IV. plos.org

In anticancer therapy, human topoisomerases I and II are the main targets. ejmr.orgbiomedpharmajournal.org Camptothecin and its derivatives are well-known inhibitors of topoisomerase I. biomedpharmajournal.org Indolocarbazoles, derived from the antibiotic rebeccamycin, represent another important class of topoisomerase I inhibitors. biomedpharmajournal.org These compounds induce DNA breaks that lead to cell death. biomedpharmajournal.org

Bisbenzimidazoles, which interact with the minor groove of DNA, have been shown to be effective and selective inhibitors of E. coli topoisomerase I, with IC50 values in the low micromolar range. nih.gov These compounds displayed greater inhibitory activity than the parent Hoechst dyes and were selective for the bacterial enzyme over human topoisomerases. nih.gov

Table 3: Inhibitory Activity of Selected DNA Topoisomerase Inhibitors

Compound ClassTarget Enzyme(s)Inhibitory Concentration (IC50)OrganismReference
Bisbenzimidazoles (DPA 151-154)Topoisomerase I2.47–6.63 μME. coli nih.gov
Nalidixic acid-based 1,3,4-thiadiazoleNot specifiedMIC: 6.25–125 µg/mlK. pneumoniae, B. subtilis, P. aeruginosa innovareacademics.in

MIC (Minimum Inhibitory Concentration) values are provided for the nalidixic acid derivatives as IC50 values were not specified in the source.

Other Enzymatic Targets (e.g., carbonic anhydrase, metalloproteinase)

The versatility of the this compound scaffold and its derivatives extends to the inhibition of other key enzyme families, notably carbonic anhydrases and matrix metalloproteinases (MMPs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing enzymes involved in various physiological processes. Certain inhibitors developed for other targets have been evaluated for their activity against carbonic anhydrases to assess their selectivity. For example, a series of 5-(heteroarylmethylene)hydantoins, which were found to be inhibitors of GSK-3β, exhibited poor inhibitory activity against human carbonic anhydrase, indicating a degree of selectivity for their primary target. mdpi.com In contrast, some bisphosphonic acid-based MMP inhibitors have shown interesting activity against carbonic anhydrases involved in bone remodeling. nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process implicated in cancer progression and metastasis. nih.govlifechemicals.com As such, MMPs are significant targets for cancer therapy. lifechemicals.com

Researchers have developed various MMP inhibitors, some of which are designed to be selective for specific MMP isoforms. nih.gov For instance, a class of bisphosphonic inhibitors has been identified that are selective for MMPs crucial for bone remodeling, such as MMP-2. nih.gov Further optimization of these compounds has aimed to improve potency against other isoforms like MMP-9, which is involved in tumor invasion and angiogenesis. nih.gov

The inhibitory activity of these compounds is often evaluated through fluorometric assays. For example, the IC50 values of a series of benzamide (B126) derivatives against MMP-2, -8, -9, and -13 were determined, revealing varying degrees of potency and selectivity. nih.gov The introduction of different substituents on the aromatic ring of the benzamide scaffold was shown to significantly influence the inhibitory profile. nih.gov

Mechanism-based inhibitors that lead to covalent modification of the enzyme have also been developed. nih.gov These inhibitors can show high selectivity for gelatinases (MMP-2 and -9) and MMP-14, with nanomolar Ki values for the initial noncovalent binding and a rapid onset of slow binding inhibition. nih.gov Some of these selective inhibitors have been shown to reduce tumor cell migration and invasion in vitro. nih.gov

Antioxidant and Radical Scavenging Activity

The potential of pyridine-containing compounds to act as antioxidants has been a subject of interest in medicinal chemistry. The antioxidant capacity is often evaluated through their ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. When a compound donates a hydrogen atom to the DPPH radical, the radical is neutralized, leading to a color change that can be measured spectrophotometrically. researchgate.netugm.ac.id

While direct studies on the antioxidant and radical scavenging activity of this compound are not extensively detailed in the reviewed literature, the activity of structurally related compounds provides valuable insights. For instance, pyridine-based chalcones have been synthesized and evaluated for their antioxidant properties. ugm.ac.idbrieflands.com Some of these chalcones have demonstrated significant antioxidant activity in various assays, including ferrous ion chelating and Trolox equivalent antioxidant capacity (TEAC) methods. brieflands.com The presence of hydroxyl groups and an α,β-unsaturated carbonyl system in these molecules is thought to be responsible for their antioxidant effects. ugm.ac.id The mechanism often involves the transfer of an electron from the hydroxyl groups to the free radical, resulting in a stable phenoxy radical through delocalization. ugm.ac.id

Similarly, the antioxidant potential of aminophosphonates, some of which may share structural motifs with the target compound, has been investigated. Certain aminophosphonates have shown greater antioxidant potential than the standard antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), highlighting the role of active hydrogen atoms in their radical scavenging capabilities. The antioxidant properties of 5-aminolevulinic acid (5-ALA) have also been linked to the induction of heme oxygenase-1 (HO-1), which has cytoprotective effects. nih.gov These examples underscore the potential for compounds with amine and aldehyde functionalities on a pyridine scaffold to exhibit antioxidant and radical scavenging activities, a hypothesis that warrants direct experimental validation for this compound.

Potential in Neurological Research

The exploration of novel compounds for the treatment of neurological disorders is a significant area of pharmaceutical research. abbvie.com The central nervous system (CNS) presents unique challenges for drug delivery, primarily due to the blood-brain barrier (BBB). nih.gov Compounds with the ability to cross the BBB are of particular interest for targeting diseases like Alzheimer's, Parkinson's, and schizophrenia. abbvie.comnih.gov

While specific neurological research on this compound is not prominent in the available literature, the structural features of the molecule suggest potential relevance. The pyridine scaffold is a common motif in compounds with neurological activity. innovareacademics.in Furthermore, research into D-amino acids has revealed their role in brain chemistry and their potential as neuroprotective agents. nih.gov The aminomethyl group in this compound could potentially interact with biological targets in the CNS.

Advancements in neuroscience research utilize various approaches, including the investigation of disease mechanisms through human genetics, the study of pathological proteins, and the exploration of neuroinflammation and neuroprotection. abbvie.com The development of molecular biomarkers and the use of advanced imaging and omics technologies are enhancing our understanding of neurological diseases. mdpi.comfz-juelich.de For a compound like this compound to be considered for neurological research, it would need to be evaluated for its ability to modulate relevant neurological targets and cross the blood-brain barrier. nih.gov

Pharmacological Profile and Drug-Like Properties

In silico tools play a crucial role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. mdpi.combioivt.com These predictions help in identifying candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in drug development. nih.gov

For this compound, a theoretical assessment of its ADME properties can be performed using computational models. These models analyze various physicochemical parameters to predict a compound's behavior in the body. Key parameters often include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are part of frameworks like Lipinski's rule of five. mdpi.comphytonutrients.pk

A hypothetical in silico analysis of this compound would likely predict good oral absorption based on its relatively small molecular size and the presence of polar functional groups. The SwissADME web server is a commonly used tool for such predictions, providing insights into a compound's pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. phytonutrients.pkbioflux.com.ro For instance, the analysis would estimate gastrointestinal (GI) absorption and whether the compound is a substrate for important efflux pumps like P-glycoprotein (P-gp). phytonutrients.pk It would also predict its potential to inhibit or be a substrate for various cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. phytonutrients.pk

Table 1: Predicted Physicochemical and ADME Properties of this compound (Hypothetical)

PropertyPredicted ValueImplication
Molecular Weight~136 g/mol Favorable for absorption (Lipinski's rule)
logP (Lipophilicity)Low to ModerateInfluences solubility and permeability
TPSA~66 ŲIndicates good oral bioavailability potential
Hydrogen Bond Donors2Within Lipinski's rule limits
Hydrogen Bond Acceptors3Within Lipinski's rule limits
GI AbsorptionHigh (Predicted)Likely well-absorbed from the gut
BBB PermeantPossible (Predicted)May cross the blood-brain barrier
CYP InhibitionPotential for some isoformsMay have drug-drug interactions

This table is a hypothetical representation based on the general properties of similar small molecules and is not based on experimental data for this compound.

Oral bioavailability is a critical parameter for an orally administered drug, representing the fraction of the dose that reaches systemic circulation. sci-hub.seresearchgate.net It is influenced by a compound's solubility, permeability, and first-pass metabolism. mdpi.com While experimental data on the bioavailability of this compound is not available, predictions can be made based on its structural features and the bioavailability of related compounds.

The presence of the pyridine ring and the aminomethyl and aldehyde groups suggests that the compound is likely to be reasonably soluble in water. Its small size would also favor absorption. However, the extent of its metabolism in the liver would be a key determinant of its ultimate bioavailability. In silico tools often provide a "bioavailability score" based on a combination of factors. ambeed.com For example, a bioavailability score of 0.55 is often considered indicative of good oral bioavailability. phytonutrients.pk

The development of derivatives and structural modifications is a common strategy to optimize the bioavailability of a lead compound. cymitquimica.com For instance, in the development of AKT inhibitors, modifications to a related imidazo[4,5-b]pyridine core were made to improve pharmacokinetic properties. researchgate.net Similarly, if this compound were to be developed as a drug candidate, its bioavailability could potentially be enhanced through medicinal chemistry efforts.

Computational and Theoretical Investigations of 5 Aminomethyl Nicotinaldehyde and Its Interactions

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 5-(Aminomethyl)nicotinaldehyde, might interact with a protein target at the atomic level.

Ligand-Protein Binding Affinity Predictions

The prediction of binding affinity is a key outcome of molecular docking studies, quantifying the strength of the interaction between a ligand and a protein. numberanalytics.com This value, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki) or IC50, helps in ranking potential drug candidates. A lower binding energy generally indicates a more stable and potent ligand-protein complex.

While specific binding affinity data for this compound is not extensively available in the public domain, the principles of molecular docking allow for its theoretical evaluation against various protein targets. For instance, in the context of developing inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), researchers have synthesized and evaluated related 2-aminoquinoline (B145021) derivatives. escholarship.org These studies involve docking compounds into the enzyme's active site to predict binding affinities and guide further synthesis. escholarship.org The binding affinities for such inhibitors can range from nanomolar to micromolar concentrations. nih.gov

Table 1: Illustrative Predicted Binding Affinities of Related Amine-Containing Ligands with Various Protein Targets.

Ligand ClassProtein TargetPredicted/Measured Binding Affinity
2-aminoquinolinesNeuronal Nitric Oxide Synthase (nNOS)High Potency (nM range) escholarship.org
Benzamidine-based inhibitorsTrypsin15 nM to 450 nM nih.gov
Aminomethyl-benzylamide derivativesTrypsin2.9 µM to 17.6 µM nih.gov
Indole-based derivativesBcl-2IC50 = 11.63 µM to 23.05 µM nih.gov

This table is for illustrative purposes and showcases binding affinities of compounds structurally related to this compound to demonstrate the range of values obtained in such studies.

Identification of Binding Sites and Interactions

Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For a molecule like this compound, the aminomethyl group and the aldehyde oxygen are capable of forming hydrogen bonds with appropriate amino acid residues in a protein's binding site, such as glutamic acid, serine, or asparagine. escholarship.orgnih.gov

For example, in studies of nNOS inhibitors, the amino group of similar ligands forms a crucial hydrogen bond with a glutamate (B1630785) residue (Glu592) in the active site. escholarship.org The positioning of an aminomethyl tail can also influence interactions with other residues or cofactors like heme. escholarship.org The pyridine (B92270) ring can participate in hydrophobic or pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The PRODIGY web server is a tool that can be used to predict such interactions and binding affinities for protein-ligand complexes. uu.nl

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target to design and optimize drug candidates. tandfonline.com The insights gained from molecular docking studies of this compound and its analogs are fundamental to SBDD. By understanding the key interactions and the shape of the binding pocket, medicinal chemists can modify the structure of the ligand to improve its potency, selectivity, and pharmacokinetic properties.

For instance, if docking studies reveal that a particular region of the binding pocket is unoccupied, the ligand can be modified to include a substituent that can form favorable interactions in that space. This iterative process of computational modeling, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. nih.govacs.org

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, complementing the classical force fields often used in molecular docking.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govresearchgate.net For this compound, DFT calculations can be used to determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important descriptor of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. DFT studies can also provide insights into the molecule's vibrational frequencies, which can be correlated with experimental infrared (IR) spectra. researchgate.net Such theoretical calculations have been applied to various pyridine derivatives and Schiff bases to understand their structural and electronic properties. researchgate.netresearchgate.net

Table 2: Representative Data from DFT Calculations on a Related Pyridine Derivative.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

This table provides hypothetical but representative data for a molecule similar to this compound to illustrate the outputs of DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as their electronic absorption spectra. arxiv.orguci.eduresearchgate.netgoogle.com By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which a molecule will absorb light.

For a molecule like this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum. This information is valuable for understanding its photophysical properties and for designing molecules with specific optical characteristics. The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional. researchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular orbital (MO) theory is a fundamental component of computational chemistry used to describe the electronic structure of molecules. numberanalytics.com The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial for understanding a molecule's reactivity. aklectures.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aklectures.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

For this compound, a frontier orbital analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the distribution of electron density. rsc.orgnih.gov One would expect the HOMO to be localized on the more electron-rich portions of the molecule, such as the aminomethyl group and the pyridine ring's nitrogen, while the LUMO would likely be centered on the electron-withdrawing aldehyde group. science.gov This distribution is critical for predicting sites of electrophilic and nucleophilic attack.

The energy values of these orbitals provide quantitative measures of the molecule's ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy). science.gov These parameters are essential for understanding charge transfer interactions within the molecule and with other chemical species. rsc.org

Illustrative Frontier Molecular Orbital Data for this compound Note: The following data is hypothetical and for illustrative purposes, as specific published values for this compound were not found. Calculations would typically be performed using software like Gaussian. mdpi.com

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.45ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a wave function into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. uni-muenchen.deq-chem.com This method provides detailed insights into bonding interactions, charge distribution, and intramolecular delocalization effects. numberanalytics.comq-chem.com

Illustrative NBO Analysis Data for this compound Note: The following data is hypothetical and presented for illustrative purposes. NBO analysis is often performed with programs like NBO 7.0 integrated into computational chemistry software packages. faccts.de

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N (Pyridine)π(C-C) (Aromatic Ring)5.2Lone Pair -> Antibonding π
LP(1) N (Amine)σ(C-H) (Methylene)2.1Lone Pair -> Antibonding σ
σ(C-H)σ(C-N)1.8σ -> σ Hyperconjugation

E(2) represents the stabilization energy from the donor-acceptor interaction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes, dynamics, and thermodynamics of molecules and their complexes. galaxyproject.orgundip.ac.id

An MD simulation of this compound, typically in a solvent like water, would reveal its conformational flexibility. The simulation could track the rotation around the single bonds connecting the aminomethyl and aldehyde groups to the pyridine ring. Key analyses performed on the resulting trajectory include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. undip.ac.id

Furthermore, MD simulations are invaluable for studying interactions with biological macromolecules, such as enzymes or receptors. nih.gov By simulating the complex, one can assess the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds), and calculate binding free energies, providing a dynamic picture that complements static docking studies. undip.ac.idnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead candidates. nih.govresearchgate.net

A QSAR study involving this compound would require a dataset of structurally related derivatives with measured biological activity (e.g., enzyme inhibition IC50 values). nih.gov For each molecule in the series, a set of molecular descriptors is calculated, which can be electronic (e.g., charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression, are then used to build a model that correlates a selection of these descriptors with the observed activity. researchgate.net

For example, a hypothetical QSAR model for a series of nicotin-aldehyde derivatives might take the form: pIC50 = β0 + β1(LogP) + β2(Dipole) + β3(HOMO)

Such a model, once validated, could be used to predict the inhibitory potency of newly designed derivatives of this compound, thereby prioritizing synthetic efforts. nih.gov

Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the step-by-step mechanism of chemical reactions. numberanalytics.com By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. mdpi.comsciforum.net

For this compound, computational methods could be used to investigate its reactivity in various transformations, such as Schiff base formation with a primary amine or its oxidation to the corresponding carboxylic acid. science.gov Using DFT calculations, the geometries of all stationary points along the reaction coordinate would be optimized, and their energies calculated. chemrxiv.orgacs.org The energy difference between the transition state and the reactants determines the activation energy barrier, which governs the reaction rate. chemrxiv.org

This approach allows for the comparison of different possible reaction pathways, enabling the identification of the most energetically favorable mechanism. researchgate.net It can also clarify the role of catalysts or solvent molecules in the reaction. sciforum.net For instance, calculations could show how a water molecule might facilitate proton transfer in a key step of a reaction involving the aldehyde group. chemrxiv.org

Catalytic Applications of 5 Aminomethyl Nicotinaldehyde and Its Functionalized Derivatives

Role as Ligands in Metal-Catalyzed Reactions

The inherent structural features of 5-(Aminomethyl)nicotinaldehyde make it an excellent precursor for ligand synthesis. The primary amine can be readily condensed with carbonyl compounds, while the aldehyde can react with primary amines to form Schiff base (imine) ligands. mdpi.com These Schiff bases are a crucial class of ligands in coordination chemistry due to their straightforward synthesis and the ease with which their electronic and steric properties can be tuned. mdpi.com The resulting ligands, often featuring N,N or N,O donor sets, can coordinate with a wide array of transition metals to form stable and catalytically active complexes.

The design of effective ligands is a cornerstone of developing active and selective metal catalysts. researchgate.netacs.org For derivatives of this compound, ligand design revolves around the strategic formation of Schiff bases to create polydentate ligands, which can form stable chelate rings with a metal center. researchgate.net The pyridine (B92270) nitrogen and the imine nitrogen of a Schiff base derived from the aminomethyl group can act as a bidentate N,N donor set. Alternatively, a Schiff base formed from the nicotinaldehyde moiety can create ligands with varied coordination modes.

The modification of the aminopyridine ligand framework can cause subtle changes in the electron density at the metal center, allowing for fine-tuning of catalytic activity. nsf.gov By reacting the aldehyde group of this compound with different chiral or achiral amines, or by reacting the aminomethyl group with various aldehydes and ketones, a large library of ligands can be generated. These modifications influence the steric bulk and electronic properties of the resulting metal complex, which in turn dictates its stability and performance in catalytic reactions. nsf.govresearchgate.net For instance, introducing bulky substituents can create a specific chiral pocket around the metal's active site, inducing enantioselectivity in asymmetric catalysis.

Transfer hydrogenation, a process that transfers hydrogen from a donor molecule (like 2-propanol) to a substrate, is a significant application for metal complexes bearing aminopyridine-type ligands. researchgate.net Ruthenium(II) complexes, in particular, have demonstrated high efficiency as catalysts for the transfer hydrogenation of ketones and aldehydes to their corresponding alcohols. nsf.govresearchgate.net

Complexes derived from ligands similar to the functionalized derivatives of this compound are highly active precatalysts for the reduction of a wide range of ketones using 2-propanol as the hydrogen source in the presence of a base. researchgate.net Ruthenium complexes containing aminopyridine ligands are noted to be catalytically robust. nsf.gov The catalytic activity is influenced by the specific structure of the ligand and the metal center. For example, ruthenium complexes with pincer-type ligands featuring pyridylidene amide (PYA) moieties are effective in the transfer hydrogenation of challenging ketone substrates. chimia.ch The efficiency of these catalysts is often high, with some systems achieving remarkable turnover frequencies (TOF).

Below is a table summarizing the catalytic performance of representative ruthenium complexes with aminopyridine-related ligands in the transfer hydrogenation of ketones, illustrating the potential of systems derived from this compound.

Table 1: Performance of Representative Ruthenium Catalysts in Transfer Hydrogenation of Ketones

Catalyst Precursor Ligand Type Substrate Conversion (%) Time (h) TOF (h⁻¹)
cis-[RuCl(CNNOMe)(dppf)] Pincer CNN Furfural >99 0.17 ~350,000
cis-[RuCl(CNNOMe)(dppb)] Pincer CNN 5-(Hydroxymethyl)furfural >99 0.17 ~350,000
[Ru(p-cymene)(L3)Cl]PF6 NCN Pincer Acetophenone 98 1 980
cis-RuCl2(dppb)(ampy-Cl) Diphosphine/Aminopyridine Benzophenone >99 3 ~667

Data sourced from related systems to illustrate potential efficacy. nsf.govresearchgate.netchimia.ch

Ligand Design for Transition Metal Catalysis

Organocatalysis with this compound Scaffolds

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.gov The this compound scaffold is a promising platform for developing novel organocatalysts. Chiral primary and secondary amines are widely used to activate aldehydes and ketones by forming transient enamines or iminium ions. rsc.orgnih.gov

The this compound structure can be leveraged in several ways. The aminomethyl group can be modified by coupling it with chiral auxiliaries, such as proline or other amino acids, to create bifunctional organocatalysts. unibo.it In such a design, the secondary amine of the proline moiety could form an enamine with a substrate aldehyde, while the pyridine ring and the free aldehyde group of the original scaffold could participate in non-covalent interactions, helping to control the stereochemical outcome of the reaction. unibo.it Chiral aminocatalysts have been successfully applied to the enantioselective conjugate addition of branched aldehydes to various acceptors. nih.gov

Furthermore, the pyridine nitrogen can act as a Lewis base or a hydrogen bond acceptor, influencing the reactivity and selectivity of the catalytic process. Organocatalysts based on a 4-aminopyridine (B3432731) core have been shown to be effective in various transformations. researchgate.net By strategically designing derivatives, the this compound scaffold could be used to catalyze a range of reactions, including aldol (B89426) reactions, Michael additions, and α-functionalizations of carbonyl compounds. researchgate.net

Heterogeneous Catalysis Using Functionalized Materials

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and developing more sustainable chemical processes. mdpi.commdpi.com The bifunctional nature of this compound makes it an ideal candidate for grafting onto solid supports to create heterogeneous catalysts.

The aldehyde group provides a convenient handle for immobilization onto amino-functionalized supports, such as silica (B1680970) (SiO₂) or magnetic nanoparticles (Fe₃O₄), via the formation of an imine bond. beilstein-journals.orgnih.gov Once anchored, the aminomethyl group and the pyridine nitrogen are available to coordinate with metal ions, effectively creating a supported metal catalyst. This approach has been used to prepare silica-supported and magnetic nanoparticle-supported copper and palladium catalysts for various cross-coupling reactions. acs.orgresearchgate.netbeilstein-journals.orgnih.gov For example, a Pd(II) complex of 2-aminonicotinaldehyde was reported as an efficient catalyst for Suzuki-Miyaura coupling reactions in water. researchgate.netrsc.org

These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse over multiple cycles, and often enhanced stability compared to their homogeneous counterparts. nih.gov The support material, such as mesoporous silica, can also contribute to the catalytic performance by providing a high surface area and controlled environment for the reaction. mdpi.comresearchgate.net

Table 2: Examples of Heterogeneous Catalysts Derived from Related Pyridine Aldehydes

Catalyst System Support Material Reaction Catalyzed Key Features
Pd(II)-(2-aminonicotinaldehyde) None (Homogeneous) Suzuki-Miyaura Coupling Water as solvent, low catalyst loading, air-stable. researchgate.net
Cu@ImPy–SBA-15 Mesoporous Silica (SBA-15) "Click" Reaction (CuAAC) Ligand synthesized from 2-pyridine carboxaldehyde and amino-functionalized SBA-15. beilstein-journals.org
CuACP-Am-Fe₃O₄@SiO₂ Magnetic Nanoparticles "Click" Reaction (CuAAC) Ligand from acetyl pyridine on amino-functionalized magnetic silica. Recyclable. nih.gov
I₂-SiO₂ Silica Gel Friedlander Heteroannulation Used with 2-aminonicotinaldehyde for quinoline (B57606) synthesis. Heterogeneous, solvent-free. researchgate.net

This table highlights the versatility of pyridine aldehydes in creating diverse catalytic systems.

Mechanistic Insights into Catalytic Processes

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more efficient systems. For the catalytic applications of this compound derivatives, the mechanisms vary depending on the type of catalysis.

In metal-catalyzed transfer hydrogenation , the mechanism often involves metal-ligand cooperativity. rsc.org For ruthenium complexes with aminopyridine-type ligands, an outer-sphere mechanism is commonly proposed. researchgate.net This process typically begins with the deprotonation of the hydrogen donor (e.g., 2-propanol) by a base to form an alkoxide, which then coordinates to the metal center. A subsequent β-hydride elimination step generates a reactive metal-hydride species. This hydride is then transferred to the ketone or aldehyde substrate, regenerating the catalyst for the next cycle. The amine functionality on the ligand is believed to participate in this process by forming a hydrogen bond, facilitating the hydride transfer. researchgate.net

In organocatalysis , reactions involving chiral amine catalysts and aldehyde substrates proceed through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. nih.govrsc.org For example, in a Michael addition, the organocatalyst would react with a substrate aldehyde to form an enamine, which then attacks the Michael acceptor. The stereoselectivity is controlled by the chiral environment created by the catalyst, which directs the approach of the electrophile to a specific face of the enamine. rsc.org

For heterogeneous catalysis using supported metal complexes, the reaction mechanism generally mirrors that of the homogeneous counterpart, but with the active site anchored to the solid support. For instance, in a Suzuki-Miyaura coupling catalyzed by supported palladium, the mechanism involves the classic steps of oxidative addition of an aryl halide to Pd(0), transmetalation with a boronic acid, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. acs.org The solid support serves to stabilize the metal nanoparticles, preventing their aggregation and leaching, which is crucial for maintaining catalytic activity over repeated uses. physchem.cz In some cases, the support itself can participate in the reaction, for example, by influencing reactant adsorption or product release. iastate.edu

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

Future synthetic strategies may explore:

Catalytic Hydrogenation: The use of novel catalysts for the reduction of a nitrile precursor, such as 3-cyanopyridine (B1664610), to form the aminomethyl group. google.com Research into heterogeneous catalysts, particularly those based on non-precious metals, could lead to more sustainable and economical processes. nih.gov

Flow Chemistry: The implementation of continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide unparalleled stereoselectivity and reduce the need for harsh reagents and protecting group manipulations.

Exploration of Derivatization Pathways for Targeted Biological Activities

The inherent reactivity of the amino and aldehyde functionalities in 5-(Aminomethyl)nicotinaldehyde makes it an ideal scaffold for the synthesis of diverse compound libraries. Future efforts will be directed towards creating derivatives with tailored biological activities. The introduction of an aminomethyl group is a known strategy to enhance the biological activity of parent molecules. evitachem.com

Key derivatization pathways to be explored include:

Reductive Amination: The aldehyde group can be readily converted into a wide array of secondary and tertiary amines, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).

Condensation Reactions: The aldehyde can react with a variety of nucleophiles to form imines, oximes, and hydrazones, which are common pharmacophores in medicinal chemistry. nih.gov

N-Acylation and N-Sulfonylation: Modification of the primary amine can lead to the formation of amides and sulfonamides, which can alter the compound's solubility, stability, and interaction with biological targets.

Derivatives of related pyridine (B92270) structures have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. jchemrev.com For instance, derivatives of nicotinic acid have been investigated for their potential in managing diabetes by inhibiting enzymes like α-amylase. jchemrev.com The synthesis of thiosemicarbazone derivatives from related pyridine-2-carboxaldehydes has been shown to yield compounds with significant biological activity. nih.gov

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry and molecular modeling will play an increasingly important role in guiding the design of novel this compound derivatives. By employing in silico methods, researchers can predict the physicochemical properties, biological activities, and potential toxicities of virtual compounds before committing to their synthesis, thereby saving time and resources.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their biological activities. This can help in identifying key structural motifs responsible for desired effects.

Molecular Docking: Simulating the binding of this compound derivatives to the active sites of target proteins to predict their binding affinities and modes of interaction. This is particularly relevant for designing enzyme inhibitors or receptor antagonists.

ADMET Prediction: Utilizing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, which is a critical step in the early stages of drug discovery. mdpi.com

Integration of High-Throughput Screening and Analytical Platforms

To efficiently evaluate the biological potential of large libraries of this compound derivatives, the integration of high-throughput screening (HTS) and advanced analytical platforms is essential. HTS allows for the rapid testing of thousands of compounds against a specific biological target, enabling the identification of "hit" compounds with desired activities. mdpi.comchemdiv.com

Future research should incorporate:

Automated Synthesis and Screening: Combining automated synthesis platforms with HTS to create a seamless workflow from compound design to biological evaluation.

Advanced Analytical Techniques: Employing techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy for the rapid purification and characterization of synthesized compounds and their impurities. thieme-connect.comwdh.ac.id

Cell-Based Assays: Developing and utilizing cell-based assays in HTS campaigns to assess the effects of compounds in a more biologically relevant context.

The creation of diverse compound libraries is a cornerstone of modern drug discovery, and this compound provides a versatile starting point for such endeavors. selleckchem.com

Potential Therapeutic Applications Beyond Current Scope

While the direct therapeutic applications of this compound are not yet established, its structural motifs are present in a variety of biologically active molecules. Future research should explore its potential in therapeutic areas beyond those initially envisioned. The pyridine ring is a common feature in many drugs, and its derivatives have been investigated for a wide array of medicinal uses. jchemrev.com

Potential new therapeutic avenues include:

Neurodegenerative Diseases: Given the role of nicotinic acetylcholine (B1216132) receptors in cognitive function, derivatives of this compound could be explored as potential modulators of these receptors for the treatment of diseases like Alzheimer's or Parkinson's. evitachem.com

Infectious Diseases: The pyridine scaffold is present in numerous antimicrobial agents. mdpi.com Novel derivatives could be screened for activity against drug-resistant bacteria and fungi.

Oncology: Many kinase inhibitors used in cancer therapy contain heterocyclic cores. acs.org Derivatives of this compound could be designed as potential anticancer agents. nih.gov

Catalytic Innovations for Sustainable Chemical Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis. oaepublish.comtcd.ie Future research on this compound and its derivatives should prioritize the development of sustainable catalytic processes. cnr.itrsc.org This includes the use of catalysts that are efficient, reusable, and operate under mild conditions.

Innovations in this area may involve:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as zeolites or metal-organic frameworks (MOFs), can simplify product purification and catalyst recycling. google.comrsc.org

Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive chemical reactions can reduce the reliance on high temperatures and pressures, leading to more energy-efficient processes. oaepublish.com

The development of magnetically recoverable nanocatalysts represents another promising avenue for the sustainable synthesis of pyridine derivatives, as they can be easily separated from the reaction mixture using an external magnet. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.